Methyl bicyclo[2.1.1]hexane-5-carboxylate
Description
Significance of Bridged Bicyclic Systems in Organic Synthesis and Molecular Design
Bridged bicyclic compounds are a fascinating class of molecules characterized by two rings sharing three or more atoms, which creates a rigid three-dimensional structure. youtube.com This structural rigidity is a key attribute that distinguishes them from more flexible aliphatic and aromatic systems. In the context of molecular design, particularly for biologically active compounds, this rigidity can be highly advantageous. It allows for a more precise orientation of substituents in three-dimensional space, which can lead to improved binding affinity and selectivity for biological targets. beilstein-journals.org
The synthesis of bridged bicyclic systems presents unique challenges and opportunities in organic chemistry. nih.govresearchgate.net The construction of these strained ring systems often requires specialized synthetic methodologies, such as intramolecular cyclization reactions. fiveable.me However, the successful synthesis of these frameworks provides access to novel chemical space and molecular geometries that are not readily accessible with traditional flat aromatic or flexible aliphatic scaffolds.
Conformational Rigidity and Three-Dimensionality of Bicyclo[2.1.1]hexane Architectures
The bicyclo[2.1.1]hexane skeleton is a compact and rigid structure. cymitquimica.com This rigidity arises from the constraints imposed by the bridging carbon atom, which locks the molecule into a specific conformation. youtube.com Unlike flexible ring systems, such as cyclopentane (B165970) which readily interconverts between different conformations, the bicyclo[2.1.1]hexane framework maintains a well-defined shape. digitellinc.comnih.gov This conformational restriction is a critical feature for its application in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target.
The inherent three-dimensionality of the bicyclo[2.1.1]hexane architecture is another of its defining characteristics. enamine.net The substituents on the bicyclo[2.1.1]hexane core are projected into distinct vectors in space, providing a scaffold that can mimic the spatial arrangement of substituents on aromatic rings while introducing a significant degree of saturation (a higher fraction of sp3-hybridized carbon atoms). This increased three-dimensionality is a desirable trait in modern drug discovery, as it has been correlated with improved physicochemical properties and clinical success rates.
Conceptual Role of Bicyclo[2.1.1]hexane Derivatives as Saturated Bioisosteres
A significant driver for the increased interest in bicyclo[2.1.1]hexane derivatives is their role as saturated bioisosteres of substituted benzene (B151609) rings. enamine.net Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The replacement of a flat, aromatic benzene ring with a three-dimensional, saturated bicyclo[2.1.1]hexane core can lead to improvements in properties such as aqueous solubility and metabolic stability, while maintaining or even enhancing biological activity. tcichemicals.com
Recent research has demonstrated that 1,2- and 1,5-disubstituted bicyclo[2.1.1]hexanes can effectively serve as saturated bioisosteres of ortho-substituted benzene rings. nih.govrsc.orgresearchgate.net The spatial distance and relative orientation of the substituents in these bicyclic systems closely mimic those of an ortho-substituted arene. rsc.org For instance, the incorporation of a 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of known fungicides has resulted in saturated analogs with high antifungal activity. enamine.net This highlights the potential of this scaffold to replace the ortho-substituted phenyl group in bioactive compounds. researchgate.net
| Bicyclo[2.1.1]hexane Substitution Pattern | Mimicked Benzene Substitution | Key Geometric Feature | Reference |
|---|---|---|---|
| 1,2-disubstituted | ortho-substituted | Similar substituent exit vectors and distances to ortho-benzenes. | nih.govrsc.org |
| 1,5-disubstituted | ortho-substituted | Provides an alternative vector orientation for ortho-mimicry. | researchgate.netbeilstein-journals.org |
The versatility of the bicyclo[2.1.1]hexane scaffold extends to its ability to act as a bioisostere for meta-substituted benzene rings. Specifically, 1,4-disubstituted bicyclo[2.1.1]hexanes have been proposed and investigated as mimics for meta-substituted arenes. beilstein-journals.org The bridgehead substituents in a 1,4-disubstituted bicyclo[2.1.1]hexane project with a geometry that is comparable to the 1,3-substitution pattern of a benzene ring. This has opened up new avenues for modifying the core structures of existing drugs and exploring new chemical space for drug discovery. tcichemicals.com
| Bicyclo[2.1.1]hexane Substitution Pattern | Mimicked Benzene Substitution | Key Geometric Feature | Reference |
|---|---|---|---|
| 1,4-disubstituted | meta-substituted | Bridgehead substitution mimics the 1,3-vector space of a benzene ring. | tcichemicals.combeilstein-journals.org |
Beyond mimicking disubstituted benzene rings, there is growing interest in the use of polysubstituted bicyclo[2.1.1]hexanes as bioisosteres for tri- and even higher-substituted aromatic systems. nih.govsemanticscholar.org The development of synthetic methods to access these more complex substitution patterns is crucial for expanding the utility of the bicyclo[2.1.1]hexane scaffold. chemrxiv.org These polysubstituted derivatives not only offer the potential to mimic complex aromatic substitution patterns but also provide access to novel three-dimensional arrangements of functional groups that are not possible with planar aromatic rings. chemrxiv.org This allows for a more comprehensive exploration of the chemical space around a given pharmacophore, potentially leading to the discovery of compounds with improved properties and novel biological activities. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl bicyclo[2.1.1]hexane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8(9)7-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEWQLUGTNSPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10330461 | |
| Record name | Methyl bicyclo[2.1.1]hexane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565184-50-1 | |
| Record name | Methyl bicyclo[2.1.1]hexane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bicyclo 2.1.1 Hexane Derivatives, Including Methyl Bicyclo 2.1.1 Hexane 5 Carboxylate
Photochemical Cycloaddition Strategies
Photochemical reactions, particularly [2+2] cycloadditions, represent a cornerstone in the synthesis of bicyclo[2.1.1]hexane derivatives. These methods leverage light energy to construct the strained bicyclic core from unsaturated precursors.
Intramolecular Crossed [2+2] Photocycloadditions of Dienes and Styrene (B11656) Derivatives
The intramolecular crossed [2+2] photocycloaddition of 1,5-dienes is a common and effective method for synthesizing bicyclo[2.1.1]hexanes. nih.gov A visible-light-driven approach using triplet energy transfer has been developed for styrene derivatives, yielding a variety of bicyclo[2.1.1]hexanes in good to high yields. acs.orgnih.gov This method is notable for its tolerance of a wide range of functional groups. acs.orgchemistryviews.org
The reaction is typically facilitated by a photocatalyst, such as Ir(dFCF3ppy)2(dtbbpy)PF6, in a suitable solvent like acetone, under irradiation from a high-power LED. chemistryviews.orgorganic-chemistry.org This strategy has been successfully applied to synthesize 1,4-disubstituted bicyclo[2.1.1]hexanes from 2,5-disubstituted hexa-1,5-dienes. chemistryviews.org The scope of this reaction is broad, accommodating various primary and secondary alkyl groups, as well as electron-rich and electron-poor aromatic and heteroaromatic units. chemistryviews.org The resulting products can be further functionalized, providing access to a diverse array of building blocks for organic synthesis. acs.orgchemistryviews.org For instance, a photocatalytic cycloaddition has been developed that provides access to bicyclo[2.1.1]hexanes with eleven different substitution patterns. rsc.org
| Substrate (Diene) | Photocatalyst | Solvent | Yield of Bicyclo[2.1.1]hexane |
|---|---|---|---|
| 2,5-disubstituted hexa-1,5-diene (with aryl group) | Ir(dFCF3ppy)2(dtbbpy)PF6 | Acetone | Good to excellent (up to quantitative) |
| Styrene derivatives | Ir(dFCF3ppy)2(dtbbpy)PF6 | Acetone | 61% - quantitative |
Lewis Acid-Catalyzed Photocycloadditions for Enantioselective Synthesis
To control the stereochemistry of the bicyclo[2.1.1]hexane core, enantioselective catalytic strategies have been developed. A notable example is the Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition. chemrxiv.org This method provides access to enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes, which are valuable as bioisosteres of ortho-substituted phenyl rings. chemrxiv.orguam.esresearchgate.net
The strategy often employs α,β-unsaturated acyl pyrazoles, where the pyrazole (B372694) group acts as a coordinating group for a chiral Lewis acid catalyst. chemrxiv.org This coordination is crucial for achieving high enantioselectivity. thieme-connect.com The reaction has been shown to be effective for a range of substrates, and the resulting enantioenriched products can be incorporated into analogues of marketed drugs. chemrxiv.org In some cases, the biological activity of the two enantiomers differs significantly, underscoring the importance of stereoselective synthesis. chemrxiv.org A dual catalyst system involving a photosensitizer and a chiral Sc(III) complex has also been used to produce azaarene-functionalized 2-azabicyclo[2.1.1]hexanes. nih.gov
| Substrate Type | Catalyst Type | Key Feature | Product |
|---|---|---|---|
| α,β-unsaturated acyl pyrazoles | Chiral Lewis Acid | Modulable and versatile products in high yield and enantioselectivity | Enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes |
Photocatalytic Oxidative Activation of Bicyclo[1.1.0]butanes in Formal Cycloadditions
An alternative approach to bicyclo[2.1.1]hexanes involves the formal [2σ+2π] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with alkenes or aldehydes. diva-portal.orgdiva-portal.orgacs.org This method relies on the photocatalytic oxidative activation of the highly strained central C-C bond of the BCB. diva-portal.orgdiva-portal.orgacs.org A strongly oxidizing acridinium (B8443388) organophotocatalyst under visible light irradiation can be used to generate a BCB radical cation, which then reacts with an alkene or aldehyde. diva-portal.orgdiva-portal.org
The mechanism and regioselectivity of the reaction are influenced by the specific BCB and alkene used, with the potential for regiodivergent pathways. diva-portal.orgdiva-portal.org This method provides access to both bicyclo[2.1.1]hexanes and oxabicyclo[2.1.1]hexanes. diva-portal.orgdiva-portal.org Mechanistic studies, including electrochemical and computational analyses, support the proposed oxidative mechanisms. diva-portal.orgdiva-portal.org In a related approach, a HFIP-promoted formal [2π+2σ] cycloaddition of bicyclo[1.1.0]butanes with α-cyano chalcones has been reported to produce bicyclo[2.1.1]hexanes with high diastereoselectivity. rsc.org
Transition Metal-Catalyzed Approaches
Transition metal catalysis offers powerful and versatile methods for the synthesis and functionalization of bicyclo[2.1.1]hexane derivatives, often providing pathways that are complementary to photochemical strategies.
Iridium-Catalyzed Borylation of Bridgehead C-H Bonds
A significant advancement in the functionalization of bicyclo[2.1.1]hexanes is the iridium-catalyzed borylation of the bridgehead tertiary C-H bonds. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net This method allows for the direct and selective introduction of a boronic ester group at the bridgehead position, which can then be further elaborated through various cross-coupling reactions. nih.govchemrxiv.org The reaction is highly selective for the tertiary C-H bond and is compatible with a broad range of functional groups, making it suitable for late-stage functionalization of complex molecules. nih.govchemrxiv.orgnih.gov
The catalytic system typically involves an iridium precursor and a ligand such as 2-methylphenanthroline. chemrxiv.org Kinetic and computational studies suggest that the reaction proceeds through the oxidative addition of the C-H bond to the iridium center, followed by an isomerization step and reductive elimination to form the C-B bond. nih.govchemrxiv.orgnih.gov This methodology has been successfully applied to the synthesis of a variety of boron-substituted bicyclo[2.1.1]hexanes. nih.govchemrxiv.org
| Catalyst System | Substrate | Product | Key Advantages |
|---|---|---|---|
| (mesitylene)Ir(Bpin)3 / 2-mphen | Bicyclo[2.1.1]hexane derivatives | Bridgehead boronic esters | High selectivity, broad functional group tolerance (>35 examples) |
Copper(I)/Gold(I)-Catalyzed Chemodivergent Reactions
Catalyst-controlled chemodivergent synthesis provides a powerful strategy for accessing different product classes from the same starting materials. In the context of bicyclo[2.1.1]hexane synthesis, a Cu(I)/Au(I)-catalyzed chemodivergent reaction of bicyclo[1.1.0]butane amides with azadienes has been developed. researchgate.netcsu.edu.aunih.gov
With a copper(I) catalyst, the reaction proceeds via a highly efficient formal cycloaddition to produce multifunctionalized bicyclo[2.1.1]hexanes. researchgate.netnih.gov In contrast, a gold(I) catalyst uniquely promotes an addition-elimination pathway, leading to the selective formation of cyclobutenes. researchgate.netnih.gov Both transformations exhibit excellent chemoselectivity, high efficiency, and a broad substrate scope. researchgate.netnih.gov DFT calculations have provided insight into the divergent reactivity, suggesting that the geometry of the metal catalyst complex plays a key role in determining the reaction outcome. researchgate.net
| Catalyst | Reaction Pathway | Product |
|---|---|---|
| Copper(I) | Formal Cycloaddition | Bicyclo[2.1.1]hexanes |
| Gold(I) | Addition-Elimination | Cyclobutenes |
Rearrangement and Cyclization-Based Syntheses
Rearrangement and cyclization reactions represent powerful strategies for constructing the strained bicyclic framework of bicyclo[2.1.1]hexane derivatives. These methods often proceed from more readily available starting materials, using carefully orchestrated bond-forming and bond-breaking steps to forge the target scaffold.
A notable synthetic strategy for preparing 1-substituted bicyclo[2.1.1]hexan-5-ones involves a sequential Simmons-Smith cyclopropanation and an acid-catalyzed pinacol (B44631) rearrangement. This method begins with α-hydroxy silyl (B83357) enol ethers, which undergo cyclopropanation. The subsequent treatment with an acid, such as p-toluenesulfonic acid (p-TsOH), induces a pinacol-type rearrangement to yield the desired bicyclic ketones. These ketones are valuable intermediates that can be further manipulated to generate a variety of 1,5-disubstituted bicyclo[2.1.1]hexanes.
Table 1: Substrate Scope for Sequential Simmons-Smith Cyclopropanation and Pinacol Rearrangement This table is representative of the types of transformations discussed in the source material.
| Starting Material (α-Hydroxy Silyl Enol Ether) | Product (1-Substituted Bicyclo[2.1.1]hexan-5-one) |
| R = Phenyl | 1-Phenylbicyclo[2.1.1]hexan-5-one |
| R = 4-Methoxyphenyl | 1-(4-Methoxyphenyl)bicyclo[2.1.1]hexan-5-one |
| R = 4-Chlorophenyl | 1-(4-Chlorophenyl)bicyclo[2.1.1]hexan-5-one |
| R = Thiophen-2-yl | 1-(Thiophen-2-yl)bicyclo[2.1.1]hexan-5-one |
| R = Cyclohexyl | 1-Cyclohexylbicyclo[2.1.1]hexan-5-one |
Samarium(II) iodide (SmI2) has proven to be a versatile reagent in the synthesis of bicyclo[2.1.1]hexane systems. One approach utilizes a SmI2-mediated transannular pinacol coupling reaction starting from cyclobutanedione derivatives. This is followed by an acid-catalyzed pinacol rearrangement to produce a range of 1-substituted bicyclo[2.1.1]hexan-5-ones. This two-step procedure highlights the utility of SmI2 in facilitating complex ring-forming reactions.
In a related methodology, SmI2-mediated reductive cyclization reactions have been employed to synthesize a wide array of 2-substituted bicyclo[2.1.1]hexan-1-ols. These products are significant as they can potentially mimic ortho-phenolic derivatives, which are common motifs in pharmaceutically active compounds. Furthermore, SmI2 can be used in catalytic amounts for the intermolecular coupling of bicyclo[1.1.0]butyl (BCB) ketones with electron-deficient alkenes, providing a highly atom-economical route to substituted BCH ketones.
The intramolecular [2+2] cycloaddition of ketenes with olefins is a classic and effective method for constructing four-membered rings and, by extension, the bicyclo[2.1.1]hexane core. Specifically, γ,δ-unsaturated ketenes, often referred to as homoallylketenes, can be generated in situ from precursors like hex-5-enoyl chloride derivatives. These intermediates undergo a rapid intramolecular cycloaddition to furnish bicyclo[2.1.1]hexan-5-ones with complete regioselectivity.
An improved procedure has been developed for the synthesis of 1-heteroatom-substituted bicyclo[2.1.1]hexan-5-ones. This method found that using the Mukaiyama reagent (2-chloro-N-methyl-pyridinium iodide) was crucial for the efficient generation of the requisite α-heteroatom substituted homoallyl ketene (B1206846) intermediate, which then proceeds through the [2+2] cycloaddition pathway. The resulting bicyclic ketones are versatile precursors for creating isosteres of 1,2-diheteroatom-substituted benzene (B151609) rings.
Modular Synthetic Routes to Functionalized Bicyclo[2.1.1]hexane Cores
Modular synthesis, which involves the assembly of complex molecules from simpler, interchangeable building blocks, is highly desirable for creating diverse chemical libraries. An efficient and modular approach to new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been developed based on photochemistry. This strategy utilizes a [2+2] cycloaddition to access versatile bicyclic systems that can be readily derivatized through numerous transformations, thereby opening access to novel sp³-rich chemical space.
The bicyclo[2.1.1]hexane core produced through these photochemical methods can serve as a platform for further functionalization. For example, the ketone moiety can be transformed into a lactone via a Baeyer–Villiger rearrangement or into a lactam through a Schmidt reaction. This ability to easily modify the core structure underscores the modularity and utility of the synthetic route for generating a wide range of derivatives. Catalyst-controlled chemodivergent synthesis is another powerful strategy that allows for the selective generation of structurally distinct products, including bicyclo[2.1.1]hexanes, from a single starting material by simply changing the catalyst.
Stereoselective Synthesis of Bicyclo[2.1.1]hexane Systems
As many biologically active molecules are chiral, the development of stereoselective synthetic methods is paramount. For bicyclo[2.1.1]hexane systems, controlling the absolute configuration is crucial as the three-dimensional arrangement of substituents significantly impacts biological activity.
A significant advancement in this area is the development of an enantioselective catalytic strategy to access enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. This approach is based on a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition. The use of a chiral Lewis acid catalyst allows for the production of modulable and versatile bicyclic products in high yield and with high enantioselectivity. The demonstration that the biological activity of two enantiomers of a drug analogue containing the bicyclo[2.1.1]hexane core can be highly different highlights the critical need for such stereoselective methods. While other stereoselective methods have been developed for related strained ring systems like bicyclo[2.1.0]pentanes, often involving photocycloaddition reactions, the direct asymmetric synthesis of the bicyclo[2.1.1]hexane core represents a key achievement.
Table 2: Key Reagents and Transformations in Bicyclo[2.1.1]hexane Synthesis
| Section | Synthetic Method | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| 2.3.1 | Simmons-Smith/Pinacol | Diiodomethane, Diethylzinc, p-TsOH | 1-Substituted Bicyclo[2.1.1]hexan-5-ones |
| 2.3.2 | SmI2-Mediated Cyclization | Samarium(II) iodide (SmI2) | Bicyclo[2.1.1]hexan-1-ols / -5-ones |
| 2.3.3 | Ketene [2+2] Cycloaddition | Mukaiyama reagent, Triethylamine | Bicyclo[2.1.1]hexan-5-ones |
| 2.4 | Modular Photochemistry | Visible light / UV lamp | 1,2-Disubstituted Bicyclo[2.1.1]hexanes |
Chemical Reactivity and Functional Group Transformations of Bicyclo 2.1.1 Hexane Scaffolds
Transformations of Carboxyl and Ester Functionalities (e.g., in Methyl bicyclo[2.1.1]hexane-5-carboxylate)
The ester group in this compound is a key functional handle that allows for the synthesis of a range of other derivatives through common organic reactions.
The conversion of this compound to its corresponding carboxylic acid, bicyclo[2.1.1]hexane-5-carboxylic acid, is a fundamental hydrolysis reaction. This transformation is typically achieved under basic or acidic conditions. The resulting carboxylic acid is a valuable intermediate for further synthetic modifications.
| Reactant | Product | Reaction Type |
| This compound | Bicyclo[2.1.1]hexane-5-carboxylic acid | Hydrolysis |
Alcoholysis, or transesterification, allows for the conversion of the methyl ester of bicyclo[2.1.1]hexane-5-carboxylate to other esters. This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed.
| Starting Ester | Reagent | Product | Reaction Type |
| This compound | R'OH (an alcohol) | R' bicyclo[2.1.1]hexane-5-carboxylate | Alcoholysis |
Amidation of this compound provides a direct route to bicyclo[2.1.1]hexane-5-carboxamides. This can be accomplished by direct reaction with an amine, often requiring elevated temperatures. For less reactive amines or to achieve milder reaction conditions, the corresponding carboxylic acid is often activated first. Common coupling agents can facilitate this transformation with a variety of amines, including amino acid esters like glycine (B1666218) methyl ester or simple amines such as benzylamine.
| Reactant | Amine | Product | Reaction Type |
| This compound | Glycine methyl ester | N-(methoxycarbonylmethyl)bicyclo[2.1.1]hexane-5-carboxamide | Amidation |
| This compound | Benzylamine | N-benzylbicyclo[2.1.1]hexane-5-carboxamide | Amidation |
Carbonyl Group Derivatizations in Bicyclo[2.1.1]hexanones
Bicyclo[2.1.1]hexanones, which feature a ketone functional group on the bicyclic framework, are important precursors for the introduction of new substituents and the construction of more complex molecules.
The carbonyl carbon of bicyclo[2.1.1]hexanones is electrophilic and susceptible to attack by various nucleophiles. Grignard reagents (R-MgX) add to the carbonyl group to form tertiary alcohols after an aqueous workup. Similarly, the addition of cyanide, typically from a source like trimethylsilyl (B98337) cyanide (TMSCN), yields a cyanohydrin. These reactions are crucial for carbon-carbon bond formation on the bicyclo[2.1.1]hexane scaffold.
| Ketone | Nucleophile | Product | Reaction Type |
| Bicyclo[2.1.1]hexan-2-one | Grignard Reagent (RMgX) | 2-alkyl-bicyclo[2.1.1]hexan-2-ol | Nucleophilic Addition |
| Bicyclo[2.1.1]hexan-2-one | Cyanide (e.g., TMSCN) | 2-hydroxybicyclo[2.1.1]hexane-2-carbonitrile | Nucleophilic Addition |
Olefination reactions transform the carbonyl group of bicyclo[2.1.1]hexanones into a carbon-carbon double bond. The Wittig reaction, utilizing a phosphonium (B103445) ylide (Ph3P=CHR), is a classic method for this conversion. A related and often more advantageous method is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion and typically provides better control over the stereochemistry of the resulting alkene, often favoring the (E)-isomer.
| Ketone | Reagent | Product | Reaction Type |
| Bicyclo[2.1.1]hexan-2-one | Wittig Reagent (Ph3P=CHR) | 2-alkylidenebicyclo[2.1.1]hexane | Olefination |
| Bicyclo[2.1.1]hexan-2-one | HWE Reagent ((RO)2P(O)CH2R') | 2-alkylidenebicyclo[2.1.1]hexane | Olefination |
Reductions of Carbonyl Groups
The reduction of carbonyl groups within the bicyclo[2.1.1]hexane system is a fundamental transformation. For instance, bicyclic ketones on this scaffold can be readily reduced to their corresponding secondary alcohols in excellent yields (>90%). rsc.orgchemrxiv.org A common reagent for this transformation is sodium borohydride (B1222165), which converts bicyclo[2.1.1]hexan-2-ones into their respective (E) and (Z) alcohols. core.ac.uk The selective reduction of a ketone in the presence of other functional groups, such as a nitrile, has also been demonstrated, yielding the corresponding alcohol. manchester.ac.uk This highlights the versatility of reduction reactions for modifying the bicyclo[2.1.1]hexane core.
Ring Expansion Reactions and Rearrangements
The inherent strain of the bicyclo[2.1.1]hexane system makes it a substrate for various ring expansion reactions and rearrangements. These transformations provide access to larger, often more complex, bicyclic structures. For example, bicyclo[2.1.1]hexan-5-yl derivatives can undergo stereoselective ring expansion to form exo-3-Methyl-2-norbornyl cations. researchgate.net
Furthermore, bicyclo[2.1.1]hexanone derivatives serve as effective platforms for synthesizing ring-expanded compounds such as lactones and lactams. rsc.org Specific examples include:
Baeyer–Villiger Rearrangement : Treatment of a bicyclo[2.1.1]hexane ketone with m-chloroperoxybenzoic acid (mCPBA) can yield the corresponding lactone. rsc.org
Schmidt Reaction : The use of benzyl (B1604629) azide (B81097) under conditions developed by Aubé allows for the formation of a lactam from the parent ketone. rsc.org
These reactions proceed regioselectively, yielding single isomers of the expanded ring systems. rsc.org Another approach involves a pinacol (B44631) rearrangement catalyzed by p-toluenesulfonic acid (p-TsOH) on 2-substituted bicyclo[2.1.1]hexane-1,2-diols, which provides an alternative route to functionalized bicyclic systems. acs.org
Photochemical Transformations (e.g., Norrish Type II Processes)
The photochemical behavior of bicyclo[2.1.1]hexyl derivatives has been investigated, revealing pathways for intramolecular reactions. When irradiated, compounds containing a carbonyl group suitably positioned for intramolecular hydrogen abstraction can undergo Norrish Type II processes.
For example, the irradiation of methyl bicyclo[2.1.1]hexane-5-carbonylbenzoate results in both Norrish Type II cyclization and cleavage products, with a molar ratio of 1:2.2. researchgate.net This reaction is understood to proceed through a diradical intermediate formed by transannular hydrogen abstraction by the excited n-π* triplet state of the carbonyl group. researchgate.net The specific geometry of the bicyclic system plays a crucial role in determining the outcome of these photoreactions. researchgate.net In contrast, the introduction of a methyl group at the 5-position can alter the reaction pathway, leading exclusively to the Norrish/Yang photocyclization product. researchgate.net
Influence of Remote Substituents on Stereochemical Outcome in Reactions
The stereochemical outcome of reactions on the bicyclo[2.1.1]hexane scaffold can be profoundly influenced by substituents located at a distance from the reacting center. These long-range electronic effects are critical in determining the facial selectivity of nucleophilic and electrophilic additions. The rigid nature of the bicyclic framework allows for the effective transmission of these electronic effects through the sigma bond network. core.ac.uk
Hydride Reduction Stereoselectivity
The 5-exo-substituted-bicyclo[2.1.1]hexan-2-one system serves as an excellent model to study the influence of remote substituents on the π-face selectivity of hydride reductions. core.ac.uk In this system, the carbonyl group is in a sterically neutral environment, allowing for the isolation of electronic effects. core.ac.uk
Reduction of these ketones with sodium borohydride yields a mixture of diastereomeric alcohols. The ratio of these products is dependent on the electronic nature of the remote substituent (R) at the C5 position. Electron-withdrawing groups like cyano (CN) and methoxycarbonyl (COOMe) favor syn-face addition of the hydride, though this preference is less pronounced than in related norbornyl systems. core.ac.uk Conversely, substituents like hydroxymethyl (CH2OH) and ethyl (CH2CH3) lead to a preference for anti-face selectivity. core.ac.uk
| Substituent (R) | Syn-Attack Product (%) | Anti-Attack Product (%) |
|---|---|---|
| CN | 75 | 25 |
| COOMe | 66 | 34 |
| CH₂OH | 48 | 52 |
| CH₂CH₃ | 44 | 56 |
Electronic Effects on Facial Selectivity
The precise nature of long-range electronic effects in determining π-face selectivity is a subject of ongoing study. core.ac.uk In the bicyclo[2.1.1]hexane system, the influence of remote electron-withdrawing substituents on facial selectivity during electrophilic additions has been found to be modest. acs.org This is attributed to an interplay of several electronic factors. acs.org
For nucleophilic additions, such as hydride reduction, distal electronic modifications can significantly steer the stereochemical outcome. core.ac.uk The observed syn-face preference with remote electron-withdrawing groups and anti-face selectivity with other groups in the bicyclo[2.1.1]hexan-2-one series demonstrates the powerful role of through-bond electronic effects in controlling reactivity even when the substituent is far from the reaction center. core.ac.uk While steric effects are generally well-understood and predictable, these long-range electronic effects present a more complex but equally important aspect of stereocontrol in rigid bicyclic systems. core.ac.uknih.gov
Computational and Mechanistic Investigations of Bicyclo 2.1.1 Hexane Systems
Quantum Chemical Calculations on Molecular Structure and Strain Energy
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing the molecular structure and quantifying the inherent strain energy of bicyclo[2.1.1]hexane systems. The strain in these bicyclic compounds arises from the deviation of bond angles and lengths from their ideal values in acyclic alkanes.
The strain energy of the parent bicyclo[2.1.1]hexane has been computed to be approximately 38.0 kcal/mol. mdpi.com This value is a composite of angle strain, torsional strain, and non-bonded interactions inherent to the rigid bicyclic structure. The table below presents a comparison of the strain energies of bicyclo[2.1.1]hexane with related bicyclic and cyclic hydrocarbons, illustrating the significant strain present in the BCH framework.
Table 1: Comparison of Strain Energies of Cyclic and Bicyclic Hydrocarbons
| Compound | Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 27.4 |
| Cyclobutane | 26.8 |
| Bicyclo[1.1.1]pentane | 65.9 |
| Bicyclo[2.1.1]hexane | 38.0 |
| Bicyclo[2.2.1]heptane | 18.0 |
| Cyclohexane | 1.8 |
Data sourced from computational studies. mdpi.com
Mechanistic Elucidation of Catalytic Reactions
Computational studies have been pivotal in elucidating the mechanisms of various catalytic reactions that produce bicyclo[2.1.1]hexane derivatives. These investigations often focus on identifying transition states, mapping reaction pathways, and determining the rate-limiting steps of the catalytic cycle.
DFT calculations have been widely used to model the transition states and intermediates in the synthesis of bicyclo[2.1.1]hexanes. For example, in the Cu(I)/Au(I)-catalyzed chemodivergent reaction of bicyclo[1.1.0]butane amides with azadienes, computational analysis revealed the distinct reaction pathways leading to either bicyclo[2.1.1]hexanes or cyclobutenes. acs.orgnih.gov With a Cu(I) catalyst, the favored pathway involves a formal cycloaddition, where the transition state geometry is linear and two-coordinate, which accelerates the intramolecular cyclization to form the BCH scaffold. acs.orgresearchgate.net In contrast, the Au(I) catalyst stabilizes a four-coordinate intermediate, which facilitates an intramolecular proton transfer and leads to the formation of cyclobutenes. acs.orgnih.gov
In the photocatalytic [2 + 2] cycloaddition of 1,5-hexadienes, a plausible mechanism involves the formation of a diradical intermediate. rsc.org This intermediate undergoes a 5-exo-trig cyclization to form another diradical, which then recombines to yield the final bicyclo[2.1.1]hexane product. rsc.org
Photophysical and Electrochemical Studies in Photocatalytic Processes
The synthesis of bicyclo[2.1.1]hexanes increasingly utilizes photocatalytic methods. Understanding the photophysical and electrochemical properties of the substrates and catalysts is essential for these processes. For instance, in the photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes, the key step involves the oxidation of bicyclo[1.1.0]butanes to generate radical cation intermediates. rsc.org The efficiency of this process is enhanced by cobalt, which facilitates the nucleophilic addition to aldehydes. rsc.org
Studies on the photocatalytic [2σ + 2π] cycloaddition of bicyclo[1.1.0]butanes and alkenes have also been conducted. researchgate.net The mechanism can proceed through either an energy transfer or an electron transfer pathway, depending on the photocatalyst used. nih.gov For example, comparing the oxidation potential of a bicyclo[1.1.0]butane derivative (E₁/₂ = 1.66 V vs. SCE) with that of a phenol (E₁/₂ = 1.70 V vs. SCE) indicated that the bicyclobutane is more favorable for oxidation, which was consistent with luminescence quenching analysis. rsc.org Transient absorption spectroscopy has been employed to distinguish between these pathways by observing distinct bands corresponding to the different intermediates involved in each process. nih.gov
Studies on Biradical Intermediates and Spin-Orbit Coupling
Biradical intermediates are often implicated in the photochemical formation of bicyclo[2.1.1]hexane systems. In the intramolecular photo[2+2]cycloaddition of 2-allyloxycyclohex-2-enones, a bicyclic 1,4-diradical is proposed as a key intermediate. acs.org The fate of this diradical, whether it proceeds to the cyclobutane product or undergoes other reactions like intramolecular hydrogen abstraction, is influenced by steric factors. acs.org
Theoretical studies on related systems have investigated the decay pathways of photoexcited states, involving internal conversion and intersystem crossing through singlet and triplet states. acs.org Spin-orbit coupling plays a crucial role in the efficiency of intersystem crossing, which can influence the reaction outcome by populating the triplet state from which the cycloaddition often occurs. acs.org
Conformational Analysis and Stability of Bicyclo[2.1.1]hexane Derivatives
The rigid structure of the bicyclo[2.1.1]hexane scaffold imparts a well-defined spatial arrangement of its substituents. nih.gov This conformational rigidity is a key feature that makes it an attractive bioisostere. Computational conformational analysis is used to compare the geometry of BCH derivatives with the aromatic systems they are designed to mimic. chemrxiv.org
For example, studies have shown that the distance between 'ortho' substituents in a bicyclo[2.1.1]hexane analogue can closely match that in a corresponding ortho-substituted benzene (B151609) ring. chemrxiv.org The stability of different conformers and the energy barriers to their interconversion are important parameters that can be calculated. In the case of 2-azabicyclo[2.1.1]hexane, which serves as a constrained proline analogue, the bicyclic structure essentially locks the puckering of the pyrrolidine (B122466) ring, which has implications for peptide and protein stability. nih.gov
Advanced Applications of Bicyclo 2.1.1 Hexane in Organic Synthesis and Molecular Design
Bicyclo[2.1.1]hexane as a Platform for Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, enabling the modification of complex molecules at a late point in their synthesis to rapidly generate analogues with improved properties. The bicyclo[2.1.1]hexane scaffold, including derivatives like Methyl bicyclo[2.1.1]hexane-5-carboxylate, is well-suited for such modifications. While direct LSF studies on this compound are not extensively documented, research on related bicyclo[2.1.1]hexane systems provides a clear indication of the potential methodologies.
One promising approach is through C-H functionalization. For instance, methods have been developed for the directed C-H functionalization of bicyclo[2.1.1]hexane carboxylic acids, which are immediate precursors to the methyl ester. nih.gov This suggests that this compound itself could be a viable substrate for similar transformations, allowing for the introduction of various functional groups at specific positions on the bicyclic core. The ester group in this compound can also serve as a handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to amides, alcohols, or other functionalities, providing a divergent route to a variety of derivatives. rsc.org
Integration into Complex Molecular Architectures and Building Blocks
This compound and its parent carboxylic acid are valuable building blocks for the construction of more complex molecular architectures. The rigid bicyclic core can be used to impart specific conformational constraints on a larger molecule, which can be crucial for biological activity.
The synthesis of various substituted bicyclo[2.1.1]hexanes often proceeds through intermediates that are closely related to this compound. acs.orgacs.org For example, intramolecular [2+2] cycloaddition reactions are a common method for constructing the bicyclo[2.1.1]hexane skeleton, often yielding products with a carbonyl group that can be readily converted to the methyl ester. rsc.org These building blocks can then be incorporated into larger molecules through standard coupling reactions. The ester functionality of this compound provides a convenient attachment point for such integrations.
Design Principles for Modulating Molecular Properties through Bicyclo[2.1.1]hexane Scaffolds
The unique structural features of the bicyclo[2.1.1]hexane scaffold, as exemplified by this compound, allow for the precise modulation of molecular properties.
Conformational Restriction and Molecular Rigidity
One of the most significant attributes of the bicyclo[2.1.1]hexane framework is its inherent rigidity. Unlike flexible aliphatic chains or rings, the bicyclic system locks the substituents in well-defined spatial orientations. This conformational restriction can be highly advantageous in drug design, as it can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target. The incorporation of the this compound moiety into a larger molecule would therefore introduce a significant degree of rigidity, reducing the entropic penalty upon binding.
Stereochemical Control and Exit Vector Manipulation
The bicyclo[2.1.1]hexane scaffold offers precise control over the stereochemistry and the exit vectors of the attached substituents. chemrxiv.org The substituents on the bicyclic core are held at specific angles relative to one another, which can be critical for achieving the desired biological activity. In the context of this compound, the ester group and any other substituents on the ring will have a fixed spatial relationship. This allows for the design of molecules where the key interacting groups are presented to a biological target in an optimal arrangement. The development of stereoselective syntheses of bicyclo[2.1.1]hexane derivatives further enhances the ability to control the three-dimensional structure of molecules containing this scaffold. acs.org
Exploration of Sp3-Rich Chemical Space
In recent years, there has been a growing emphasis in medicinal chemistry on exploring "sp3-rich" chemical space. d-nb.info Molecules with a higher fraction of sp3-hybridized carbon atoms tend to have improved physicochemical properties, such as better solubility and metabolic stability, compared to their more planar, sp2-rich counterparts. The bicyclo[2.1.1]hexane core is a prime example of an sp3-rich scaffold. rsc.orgrsc.org By incorporating this compound into molecular designs, chemists can access novel areas of chemical space and develop compounds with more favorable drug-like properties. chemrxiv.org
Applications in Radiolabeling Methodologies (e.g., for Positron Emission Tomography Tracer Development)
A significant application of bicyclo[2.1.1]hexane derivatives is in the development of radiolabeled tracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the in vivo visualization and quantification of biological processes at the molecular level. nih.govscholaris.canih.gov
A derivative of this compound, namely Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]hexane-5-carboxylate (MMMHC), has been successfully radiolabeled with carbon-11 (B1219553) ([11C]), a positron-emitting isotope. researchgate.netnih.gov This was achieved by reacting the desmethyl precursor with [11C]methyl triflate. nih.gov
Radiolabeling of a this compound Derivative
| Precursor | Radiosynthon | Product | Labeling Yield | Radiochemical Purity |
|---|---|---|---|---|
| Methyl 2-(methoxycarbonyl)-2-amino bicyclo[2.1.1]hexane-5-carboxylate | [11C]Methyl triflate | [11C]MMMHC | 69% | >99% |
Data from Yu et al. (2003) nih.gov
PET studies in rats with [11C]MMMHC demonstrated that the tracer could cross the blood-brain barrier and accumulate in various brain regions. nih.gov This research highlights the potential of this compound as a scaffold for the development of novel PET tracers for neurological applications. The ability to introduce a radiolabel into this bicyclic system opens up possibilities for studying a wide range of biological targets in the living brain.
Challenges and Future Perspectives in Methyl Bicyclo 2.1.1 Hexane 5 Carboxylate and Bicyclo 2.1.1 Hexane Research
Development of More Efficient and Sustainable Synthetic Routes
A primary hurdle in the widespread application of bicyclo[2.1.1]hexanes is the development of efficient, scalable, and sustainable synthetic methodologies. chemrxiv.orgresearchgate.net While significant progress has been made, many existing routes suffer from limitations that hinder their broad applicability.
Current Challenges:
Reliance on Photochemistry: Many established syntheses of the bicyclo[2.1.1]hexane core rely on intramolecular [2+2] photocycloadditions. acs.org These reactions can be technically challenging to scale up, often requiring specialized equipment and glassware. chemrxiv.orgrsc.org
Harsh Reaction Conditions: Some synthetic pathways involve harsh reagents or conditions, such as the use of toxic stannane (B1208499) reagents, which are not amenable to large-scale, environmentally friendly synthesis. chemrxiv.org
Limited Substrate Scope: The substrate scope of some current methods can be narrow, restricting the diversity of functional groups that can be incorporated into the bicyclo[2.1.1]hexane framework from the outset.
Access to Specific Substitution Patterns: The synthesis of certain substitution patterns, such as 2,5-disubstituted bicyclo[2.1.1]hexanes, has been historically challenging, often resulting in low yields. nih.gov
Future Perspectives and Research Directions:
Visible Light-Driven Photocycloadditions: A promising area of development is the use of visible light-driven intramolecular crossed [2+2] photocycloadditions. acs.org These methods offer milder reaction conditions and have the potential for greater scalability and sustainability.
Catalyst-Controlled Divergent Synthesis: The development of catalyst-controlled chemodivergent reactions is a powerful strategy. nih.gov For instance, the use of different catalysts, such as Cu(I) or Au(I), can selectively lead to either bicyclo[2.1.1]hexanes or other valuable structures like cyclobutenes from the same starting materials. nih.gov
Strain-Release Cycloadditions: Strain-release cycloadditions, for example, using bicyclo[1.1.0]butanes as precursors, are emerging as a powerful tool for constructing the bicyclo[2.1.1]hexane skeleton.
Flow Chemistry: The implementation of flow chemistry could address some of the scalability issues associated with photochemical reactions, allowing for better control over reaction parameters and potentially higher throughput.
| Synthetic Strategy | Advantages | Challenges |
| Traditional Photochemistry | Access to core scaffold | Scalability, specialized equipment, harsh reagents |
| Visible-Light Photochemistry | Milder conditions, improved sustainability | Catalyst cost and availability |
| Catalyst-Controlled Synthesis | Access to diverse scaffolds, high chemoselectivity | Catalyst development and optimization |
| Strain-Release Cycloadditions | Access to diverse substitution patterns | Availability of strained precursors |
Expanding the Scope of Functionalization and Derivatization Reactions
While the synthesis of the core bicyclo[2.1.1]hexane structure is crucial, the ability to selectively functionalize and derivatize this scaffold is equally important for its application in areas like drug discovery. rsc.org
Current Limitations:
Bridgehead vs. Bridge Functionalization: Most common methods for the preparation of bicyclo[2.1.1]hexanes provide access primarily to bridgehead-substituted structures. rsc.orgrsc.org The selective functionalization of the bridge positions is significantly more challenging. rsc.orgnih.gov
Late-Stage Functionalization: The development of robust methods for the late-stage functionalization of the bicyclo[2.1.1]hexane core is still in its early stages. This limits the ability to rapidly generate diverse libraries of compounds for biological screening.
Future Research Avenues:
C–H Functionalization: Direct C–H functionalization of the bicyclo[2.1.1]hexane scaffold represents a highly attractive and atom-economical approach to introduce new functional groups. nih.gov Developing selective and efficient C–H functionalization strategies for different positions on the ring is a key area for future research.
Novel Cycloaddition Strategies: The development of new cycloaddition reactions that allow for the direct incorporation of a wider range of functional groups during the formation of the bicyclic system is a promising direction. rsc.org A photocatalytic cycloaddition reaction has been described that provides access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns. rsc.org
Post-Synthetic Modification: Exploring a broader range of post-synthetic modifications of readily accessible bicyclo[2.1.1]hexane building blocks will be crucial for expanding the chemical space around this scaffold. This includes reactions such as ring-expansions to form related lactones and lactams. rsc.org
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry is poised to play an increasingly important role in accelerating research in the field of bicyclo[2.1.1]hexanes.
Current Applications:
Mechanistic Insights: Density Functional Theory (DFT) calculations are being used to provide detailed mechanistic insights into the formation of bicyclo[2.1.1]hexanes, for example, in catalyst-controlled divergent synthesis. nih.gov This understanding is crucial for optimizing reaction conditions and designing new catalytic systems.
Conformational Analysis: Computational methods are used to analyze the geometric properties of bicyclo[2.1.1]hexane derivatives, which is essential for their application as bioisosteres. nih.gov
Future Opportunities:
Predictive Synthesis: The development of predictive models for the outcome of synthetic reactions could significantly streamline the discovery of new synthetic routes and the optimization of existing ones. This could involve machine learning algorithms trained on experimental data.
Reactivity Prediction: Computational tools could be used to predict the reactivity of different positions on the bicyclo[2.1.1]hexane scaffold, guiding the development of selective functionalization strategies.
In Silico Design of Bioisosteres: Advanced computational modeling will be instrumental in the rational design of novel bicyclo[2.1.1]hexane-based bioisosteres with tailored physicochemical and pharmacological properties.
Exploration of Novel Bioisosteric Applications and Chemical Space
The primary driver for the interest in bicyclo[2.1.1]hexanes is their potential as bioisosteres, particularly as saturated, three-dimensional replacements for aromatic rings. nih.govrsc.orgchemrxiv.org
Established Applications:
Ortho-Substituted Benzene (B151609) Mimics: 1,2-disubstituted bicyclo[2.1.1]hexanes have been successfully validated as saturated bioisosteres of ortho-substituted benzene rings in agrochemicals. nih.govrsc.org
Meta-Substituted Benzene Mimics: Bridgehead disubstituted bicyclo[2.1.1]hexanes have been prepared as bioisosteres of meta-substituted benzene. rsc.orgnih.gov
Future Directions:
Beyond Aromatic Mimicry: While the focus has been on mimicking disubstituted aromatic rings, the unique three-dimensional arrangement of substituents on the bicyclo[2.1.1]hexane scaffold allows for the exploration of chemical space that is inaccessible to planar aromatic systems. rsc.orgrsc.org This opens up opportunities for the discovery of novel pharmacophores with unique biological activities.
Heterocyclic Analogues: The synthesis and evaluation of heterocyclic analogues, such as 2-azabicyclo[2.1.1]hexanes and 2-oxabicyclo[2.1.1]hexanes, as bioisosteres for heterocycles like pyrrolidine (B122466) and tetrahydrofuran (B95107) is a growing area of interest. rsc.org
Fluorinated Derivatives: The incorporation of fluorine atoms into the bicyclo[2.1.1]hexane scaffold is a promising strategy to modulate the physicochemical properties of these bioisosteres, such as lipophilicity and metabolic stability. acs.org The development of efficient methods for the synthesis of fluorinated bicyclo[2.1.1]hexanes is an important future goal. acs.org
Systematic Biological Evaluation: There is a need for a more systematic evaluation of the impact of replacing aromatic rings with bicyclo[2.1.1]hexane moieties on a wider range of biological targets and ADME (absorption, distribution, metabolism, and excretion) properties. This will provide a clearer understanding of the potential benefits and liabilities of this bioisosteric replacement.
| Bioisosteric Replacement | Target Moiety | Key Advantages |
| 1,2-disubstituted BCH | ortho-substituted benzene | Improved physicochemical properties, novel intellectual property |
| 1,4-disubstituted BCH | meta-substituted benzene | Access to 3D chemical space, conformational rigidity |
| 2-azabicyclo[2.1.1]hexane | Pyrrolidine | Rigid scaffold, potential for improved binding |
| 2-oxabicyclo[2.1.1]hexane | Tetrahydrofuran | Altered polarity and hydrogen bonding capacity |
Q & A
What synthetic methodologies are effective for preparing methyl bicyclo[2.1.1]hexane-5-carboxylate and its derivatives?
Basic Research Focus
The synthesis of bicyclo[2.1.1]hexane derivatives often involves controlled intramolecular reactions or photochemical strategies. For example, base treatment of exo-5-chlorobicyclo[2.1.1]hexan-2-one under carefully optimized conditions can yield bicyclic ketones, which can be further functionalized to esters like this compound . Photochemical [2+2] cycloaddition reactions have also been employed to generate modular 1,2-disubstituted bicyclo[2.1.1]hexane scaffolds, enabling diverse derivatization . Key considerations include reaction temperature, solvent polarity, and stereochemical control to avoid competing pathways.
How can spectroscopic techniques validate the structure and purity of this compound?
Basic Research Focus
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and stereochemistry. For example, ¹H NMR can resolve distinct proton environments in the bicyclic system (e.g., bridgehead protons at δ 2.8–3.7 ppm), while ¹³C NMR identifies carbonyl carbons (~170 ppm for ester groups) . High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) provides precise molecular weight confirmation (e.g., calculated m/z for C₉H₁₂O₂: 152.0837) . Purity can be assessed via HPLC with UV detection, ensuring no residual starting materials or byproducts.
How do 1,2-disubstituted bicyclo[2.1.1]hexanes serve as bioisosteres for ortho-substituted benzenes in drug design?
Advanced Research Focus
Bicyclo[2.1.1]hexanes mimic the geometric and electronic properties of ortho-substituted benzenes while reducing aromatic ring liabilities (e.g., metabolic instability). X-ray crystallography and computational modeling show that the distance (d) between substituents in 1,2-disubstituted bicyclo[2.1.1]hexanes (3.05–3.19 Å) closely matches ortho-benzene (3.04–3.10 Å), preserving ligand-receptor interactions . For instance, replacing benzene in agrochemicals like boscalid with bicyclo[2.1.1]hexane maintained antifungal activity while lowering lipophilicity (ΔclogP = -0.7 to -1.2) . However, metabolic stability outcomes vary, requiring case-by-case evaluation.
How should researchers resolve contradictions in lipophilicity and bioactivity data when substituting benzene with bicyclo[2.1.1]hexane?
Advanced Research Focus
Discrepancies in logD/clogP values (e.g., reduced experimental lipophilicity despite similar clogP predictions) may arise from differences in solvation or 3D conformation. To address this:
- Use shake-flask experiments to measure logD under physiological pH.
- Perform molecular dynamics simulations to assess hydration effects.
- Validate bioactivity in cellular assays (e.g., antifungal potency in Candida models) .
For example, bicyclo[2.1.1]hexane analogs of lomitapide showed a sixfold solubility increase (3 μM → 18 μM), highlighting the scaffold’s potential for improving pharmacokinetics despite conflicting logD trends .
What factors influence the metabolic stability of bicyclo[2.1.1]hexane-containing compounds?
Advanced Research Focus
Metabolic stability depends on substituent positioning and enzyme interactions. Cytochrome P450 (CYP) assays reveal that electron-withdrawing groups on the bicyclo[2.1.1]hexane core (e.g., esters) reduce oxidation susceptibility compared to aromatic rings. However, steric shielding of labile positions (e.g., bridgehead carbons) is critical. For example, methyl ester derivatives exhibit longer half-lives in liver microsomes than unsubstituted analogs due to reduced CYP3A4 binding . Parallel artificial membrane permeability assays (PAMPA) can further correlate lipophilicity adjustments with absorption.
How can this compound be applied in polymer chemistry?
Advanced Research Focus
Bicyclic esters serve as monomers for rigid, sp³-rich polymers. For instance, copolymerization with norbornene derivatives via ring-opening metathesis polymerization (ROMP) yields materials with high glass transition temperatures (T_g) and thermal stability . Catalyst selection (e.g., Grubbs’ catalysts) dictates regiochemistry and molecular weight. Characterization via Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC) is essential to confirm polymer properties.
What challenges arise in achieving regioselective functionalization of bicyclo[2.1.1]hexane systems?
Advanced Research Focus
Regioselectivity is influenced by strain and electronic effects. For example, carbene insertion into bicyclo[2.1.1]hexane C–H bonds favors the less strained bridgehead position over adjacent carbons, unlike in bicyclo[2.2.1]heptane systems . Computational studies (DFT) can predict transition-state energies to guide reaction design. Directed C–H activation using palladium or rhodium catalysts with tailored ligands (e.g., phosphines) may improve selectivity for late-stage diversification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
